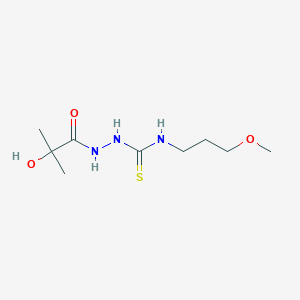![molecular formula C15H12ClNO3 B4682723 2,6-dimethylbenzo-1,4-quinone 1-[O-(4-chlorobenzoyl)oxime]](/img/structure/B4682723.png)
2,6-dimethylbenzo-1,4-quinone 1-[O-(4-chlorobenzoyl)oxime]
説明
2,6-dimethylbenzo-1,4-quinone 1-[O-(4-chlorobenzoyl)oxime] (also known as DCBQO) is a synthetic compound that has been widely used in scientific research. It is a quinone derivative that has shown potential in various fields such as biochemistry, pharmacology, and analytical chemistry.
作用機序
DCBQO acts as an electron acceptor and undergoes redox reactions with various electron donors. It can accept electrons from biological molecules such as NADH and FADH2, which are involved in cellular respiration. DCBQO can also accept electrons from electrochemical sensors, leading to the generation of a current that can be measured.
Biochemical and Physiological Effects:
DCBQO has been shown to induce oxidative stress in cells by depleting intracellular glutathione levels. It has also been shown to inhibit the activity of various enzymes such as catalase and superoxide dismutase, which are involved in antioxidant defense. DCBQO has been used as a tool for studying the mechanisms of oxidative stress and antioxidant defense in cells.
実験室実験の利点と制限
One advantage of using DCBQO in lab experiments is its ability to undergo redox reactions with various electron donors. This makes it a useful tool for studying the mechanisms of electron transfer in biological systems. However, one limitation of using DCBQO is its potential toxicity to cells. It can induce oxidative stress and inhibit antioxidant defense, which can lead to cell damage and death.
将来の方向性
There are several future directions for research involving DCBQO. One area of interest is the development of new electrochemical sensors using DCBQO as a mediator. Another area of interest is the use of DCBQO as a tool for studying the mechanisms of oxidative stress and antioxidant defense in cells. Additionally, DCBQO could be used as a potential therapeutic agent for diseases involving oxidative stress, such as cancer and neurodegenerative disorders.
In conclusion, DCBQO is a synthetic compound that has shown potential in various scientific fields. Its ability to undergo redox reactions with various electron donors makes it a useful tool for studying the mechanisms of electron transfer in biological systems. However, its potential toxicity to cells must be taken into consideration. Future research involving DCBQO could lead to the development of new electrochemical sensors and potential therapeutic agents for diseases involving oxidative stress.
科学的研究の応用
DCBQO has been used in various scientific studies due to its ability to act as an electron acceptor and undergo redox reactions. It has been used as a model compound for studying the mechanisms of electron transfer in biological systems. DCBQO has also been used as a mediator in electrochemical sensors for detecting various analytes such as glucose, hydrogen peroxide, and uric acid.
特性
IUPAC Name |
[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-7-13(18)8-10(2)14(9)17-20-15(19)11-3-5-12(16)6-4-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWXPBHEGRWRMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=NOC(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4682676.png)
![7-chloro-2-(4-ethylphenyl)-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4682686.png)

![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4682693.png)
![[2-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4682701.png)
![N-{1-methyl-2-[2-(2-oxo-1(2H)-pyridinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4682709.png)
![N-(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]-2-oxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4682715.png)
![4-bromo-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4682721.png)

![N-(2-hydroxyethyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4682735.png)
![N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B4682739.png)
![2-chloro-5-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4682745.png)